molecular formula C19H21N3O6 B11469821 3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide

3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide

Cat. No.: B11469821
M. Wt: 387.4 g/mol
InChI Key: NFNCNZUEWJUNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-(morpholin-4-yl)-4-nitroaniline.

    Amide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 2-(morpholin-4-yl)-4-nitroaniline to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
  • 3,5-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Uniqueness

3,5-dimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-morpholin-4-yl-4-nitrophenyl)benzamide

InChI

InChI=1S/C19H21N3O6/c1-26-15-9-13(10-16(12-15)27-2)19(23)20-17-4-3-14(22(24)25)11-18(17)21-5-7-28-8-6-21/h3-4,9-12H,5-8H2,1-2H3,(H,20,23)

InChI Key

NFNCNZUEWJUNRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])N3CCOCC3)OC

Origin of Product

United States

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